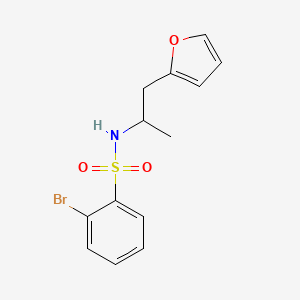

2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-bromo-1-(furan-2-yl)ethanone” is a related compound . It is a solid substance stored in an inert atmosphere, under -20°C .

Molecular Structure Analysis

The compound “2-bromo-1-(furan-2-yl)ethanone” has a molecular weight of 189.01 . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .Chemical Reactions Analysis

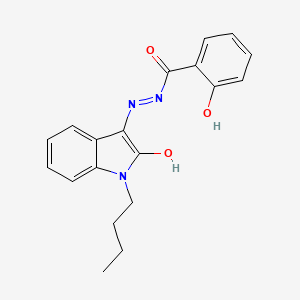

In the synthesis of a related compound, the subsequent treatment of amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux afforded the corresponding thioamide . This thioamide was then dissolved in aqueous propan-2-ol, the solution was made alkaline by adding 5% aqueous potassium hydroxide, and 20% aqueous K3[Fe(CN)6] was added .Physical and Chemical Properties Analysis

The compound “2-bromo-1-(furan-2-yl)ethanone” is a solid substance . It is stored in an inert atmosphere, under -20°C .Scientific Research Applications

Photodynamic Therapy Applications

Photosensitizing Properties : The compound is investigated for its potential in photodynamic therapy, particularly in cancer treatment. A zinc phthalocyanine derivative substituted with benzenesulfonamide groups, including a similar compound, showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are significant for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization for Photodynamic Therapy : In another study, the synthesis and properties of zinc(II) phthalocyanine with benzenesulfonamide units were examined. This compound displayed favorable fluorescence, singlet oxygen production, and photostability, suggesting its potential as a photosensitizer candidate in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).

Chemical Synthesis and Reactivity

Synthesis and Photophysicochemical Properties : A related study focused on the synthesis, characterization, and photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The compound demonstrated properties suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

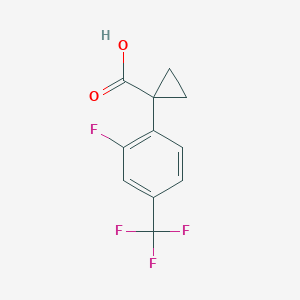

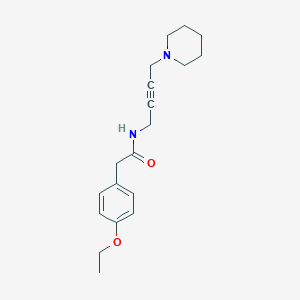

Crystal Structure Analysis : Research into the crystal structures of isomorphous benzenesulfonamide compounds, including furan-2-ylmethyl and prop-2-ynyl derivatives, revealed insights into intermolecular interactions critical for crystal engineering (Bats, Frost, & Hashmi, 2001).

Synthetic Methods and Applications

- Versatile Synthetic Applications : A study described the development of a convenient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans, utilizing the 2-bromo group as a synthetic handle in palladium-mediated couplings and nucleophilic substitutions (Gill, Grobelny, Chaplin, & Flynn, 2008).

Safety and Hazards

Properties

IUPAC Name |

2-bromo-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUSDGBXYFBSKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

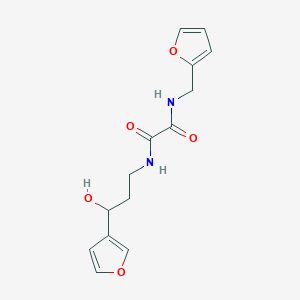

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2486885.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxopyridin-1-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2486886.png)

![1,3-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2486892.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2486893.png)

![N-[4-(methylsulfanyl)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2486896.png)

![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylbut-2-ynamide](/img/structure/B2486897.png)

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

![1-cyclopropanecarbonyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B2486904.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)